Cochliobolic acid

Beschreibung

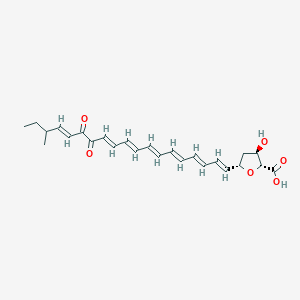

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

185846-15-5 |

|---|---|

Molekularformel |

C25H30O6 |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

(2R,3R,5S)-3-hydroxy-5-[(1E,3E,5E,7E,9E,11E,15E)-17-methyl-13,14-dioxononadeca-1,3,5,7,9,11,15-heptaenyl]oxolane-2-carboxylic acid |

InChI |

InChI=1S/C25H30O6/c1-3-19(2)16-17-22(27)21(26)15-13-11-9-7-5-4-6-8-10-12-14-20-18-23(28)24(31-20)25(29)30/h4-17,19-20,23-24,28H,3,18H2,1-2H3,(H,29,30)/b6-4+,7-5+,10-8+,11-9+,14-12+,15-13+,17-16+/t19?,20-,23-,24-/m1/s1 |

InChI-Schlüssel |

UWFRQOWLUPERFN-WUSQRGMKSA-N |

SMILES |

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |

Isomerische SMILES |

CCC(C)/C=C/C(=O)C(=O)/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]1C[C@H]([C@@H](O1)C(=O)O)O |

Kanonische SMILES |

CCC(C)C=CC(=O)C(=O)C=CC=CC=CC=CC=CC=CC1CC(C(O1)C(=O)O)O |

Synonyme |

Cochliobolic acid |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation and Spectroscopic Analysis of Cochliobolic Acid

Methodologies for Determining Chemical Structure

The definitive structure of cochliobolic acid was established by integrating data from several key spectroscopic methods. Each technique offered complementary information, which, when combined, allowed for an unambiguous assignment of its molecular framework.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the structural elucidation of this compound. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra provided the necessary information to map out the carbon skeleton and the placement of protons.

The ¹H-NMR spectrum revealed the presence of 28 protons, while the ¹³C-NMR spectrum showed 25 distinct carbon signals. acs.org The discrepancy in the proton count, along with microderivatization experiments, indicated the presence of two exchangeable protons, likely from hydroxyl or carboxyl groups. acs.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments further categorized the carbon signals into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. acs.org

2D NMR experiments were crucial for assembling the molecular fragments. Correlation Spectroscopy (COSY) experiments established proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the structure. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment was instrumental in piecing together the entire structure by revealing long-range correlations (2-3 bonds) between protons and carbons. acs.org These correlations connected the individual spin systems, confirming the sequence of the polyene chain and its linkage to the tetrahydrofuran (B95107) ring. acs.org

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |

|---|---|---|

| 1 | 172.9 | - |

| 2 | 197.8 | - |

| 3 | 197.6 | - |

| 4 | 117.8 | 6.46 (d, 11.0) |

| 5 | 145.4 | 7.40 (dd, 15.0, 11.0) |

| 6 | 130.6 | 6.54 (dd, 15.0, 10.0) |

| 7 | 145.6 | 7.28 (dd, 15.0, 10.0) |

| 8 | 132.8 | 6.28 (d, 15.0) |

| 22 | 79.9 | 4.08 (m) |

| 23 | 85.6 | 4.50 (d, 3.0) |

| 26 | 13.7 | 0.91 (d, 7.0) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provided crucial information regarding the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of a unique molecular formula.

For this compound, HRMS data established the molecular formula as C₂₅H₃₀O₆. acs.org This information was vital as it constrained the possibilities for the molecular structure and corroborated the data obtained from NMR spectroscopy. Both Electron Ionization (EI) and Chemical Ionization (CI) mass spectrometry were utilized to analyze the compound and its fragmentation patterns, which further supported the proposed structure. acs.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₃₀O₆ acs.org |

| Calculated Mass | 426.2042 |

| Measured Mass (HR-CI-MS) | 426.2043 acs.org |

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is used to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible region. The extended system of alternating double and single bonds in this compound's polyene chain constitutes a significant chromophore.

The UV/Vis spectrum of this compound, recorded in methanol (B129727) (MeOH), showed a strong absorption maximum (λₘₐₓ) at 376 nm. acs.org This long-wavelength absorption is characteristic of a highly conjugated system, such as a polyene. libretexts.org The position of the absorption maximum provides direct evidence for the presence of the conjugated polyene chain architecture within the molecule. acs.orglibretexts.org

| Solvent | λₘₐₓ (nm) | Structural Correlation |

|---|---|---|

| Methanol | 376 acs.org | Conjugated polyene system acs.org |

Characterization of Distinctive Structural Motifs

The spectroscopic data enabled the detailed characterization of the two most distinctive structural features of this compound: its substituted tetrahydrofuran ring and its conjugated polyene chain.

Substituted Tetrahydrofuran Ring System

This compound contains a five-membered tetrahydrofuran ring, a common heterocyclic motif in natural products. acs.orgwikipedia.org The specific substitution pattern and stereochemistry of this ring were deduced primarily from NMR data. The analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations helped to establish the relative configuration of the substituents around the ring. For this compound, NMR data suggested a trans configuration for the protons at positions H-22 and H-23. acs.org This stereochemical arrangement is proposed to arise from an epoxide-mediated cyclization during its biosynthesis. acs.org

Conjugated Polyene Chain Architecture

A defining feature of this compound is its conjugated polyene chain, which is responsible for its characteristic UV/Vis absorption. acs.org This system of alternating double and single bonds was mapped out using COSY and HMBC NMR experiments. The geometry of the double bonds within this chain was determined by the magnitude of the vicinal proton-proton coupling constants (³JHH). Large coupling constants (typically >10 Hz) are indicative of a trans (or E) geometry. The ¹H-NMR data for cochliodibolic acid, with coupling constants of 15.0 Hz and 11.0 Hz for various protons along the chain, confirmed a trans configuration for these double bonds. acs.org

1,2-Diketone Moiety

This compound is a complex polyketide whose structure includes a substituted tetrahydrofuran ring, a conjugated polyene chain, and a distinctive 1,2-diketone moiety. acs.orgnih.gov The presence of this functional group is a crucial element of its molecular architecture and was established through comprehensive spectroscopic analysis. acs.orgnih.gov The 1,2-diketone, or α-diketone, consists of two adjacent carbonyl groups, a structural feature that imparts specific reactivity and spectroscopic characteristics to the molecule. researchgate.net

In infrared (IR) spectroscopy, 1,2-diketones typically exhibit a characteristic C=O bond stretching band between 1655 and 1735 cm⁻¹. thieme-connect.de For conjugated 1,2-diketones, this stretching band is often observed at a lower wavenumber. thieme-connect.de The final structural determination of this compound relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, which can directly detect the carbon atoms of the carbonyl groups. acs.org The chemical shifts of these carbons are highly indicative of their chemical environment. In the case of this compound, the ¹³C-NMR spectrum showed 25 resolved signals, with specific signals corresponding to the ketone carbonyls within the 1,2-diketone system. acs.org

The identification of this moiety was further supported by a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range couplings between protons and carbons. acs.org These experiments helped to piece together the connectivity of the carbon skeleton, confirming how the 1,2-diketone group was integrated with the rest of the molecular structure. acs.org

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 | 197.6 |

| C-3 | 195.9 |

| Table 1: ¹³C-NMR Chemical Shifts for the 1,2-Diketone Moiety of this compound. Data sourced from reference acs.org. |

Computational Chemistry Approaches in Structure Verification

While traditional spectroscopic methods are foundational for structure elucidation, computational chemistry provides powerful tools for verifying proposed structures and resolving ambiguities. rsc.org For a complex natural product like this compound, these approaches offer an additional layer of confirmation, ensuring the accuracy of the assigned structure. rsc.org

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) is a method that uses software to determine molecular structures based on a given set of spectroscopic data. acdlabs.com These systems use algorithms to generate all possible chemical structures consistent with the experimental data, primarily from 2D NMR correlations. rsc.org CASE programs like LSD (Logic for Structure Determination) or ACD/Structure Elucidator analyze connectivity data from spectra such as COSY, HSQC, and HMBC to build potential molecular structures from the ground up, without relying on a database of known compounds. acdlabs.comgithub.io

The elucidation of this compound was originally performed by manual interpretation of its NMR data, including COSY and HMBC spectra. acs.org In a modern context, this same dataset could be fed into a CASE system. The software would process the molecular formula (C₂₅H₃₀O₆) and the 2D NMR correlation data to generate a list of candidate structures. acs.org This automated, unbiased approach helps to minimize the risk of human error and can reveal alternative structures that may have been overlooked during manual analysis. rsc.org The generated structures are then ranked based on how well their predicted spectra match the experimental data, providing a powerful method for validating the published structure of this compound. acdlabs.com

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of atoms, molecules, and solids. astrobiology.com In the context of structure verification, DFT is an invaluable tool for predicting spectroscopic properties with a high degree of accuracy. nih.govrsc.org The process involves using a proposed molecular structure, such as that of this compound, as input for calculations that can predict its NMR chemical shifts and other spectroscopic parameters. rsc.org

For this compound, a DFT calculation would begin with the proposed 3D geometry of the molecule. The theory is then applied to compute the magnetic shielding tensors for each nucleus, which can be converted into NMR chemical shifts for both ¹H and ¹³C atoms. nih.gov These computationally predicted chemical shifts are then compared directly with the experimental values obtained from the actual sample. acs.org A strong correlation between the calculated and experimental spectra provides robust evidence supporting the correctness of the proposed structure. rsc.org This method is particularly useful for confirming complex stereochemistry and differentiating between closely related isomers where traditional NMR methods might be ambiguous. rsc.orgnih.gov

| Computational Method | Application in Structure Verification | Required Input Data | Output |

| CASE | Generates and ranks all possible structures consistent with spectroscopic data. acdlabs.comwikipedia.org | Molecular formula, 2D NMR data (COSY, HMBC, HSQC). github.iokkp.go.id | A list of candidate planar structures ranked by probability. rsc.org |

| DFT | Predicts spectroscopic properties (e.g., NMR chemical shifts) for a proposed structure. rsc.org | A single proposed 3D molecular structure. | Predicted spectroscopic data for comparison with experimental results. nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms of Cochliobolic Acid

Polyketide Biosynthetic Origin

Cochliobolic acid is a secondary metabolite of polyketide origin. wikipedia.orgwikipedia.orgwikipedia.org Polyketides are a large and structurally diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that mirrors fatty acid synthesis. metabolomicsworkbench.orguni.lu The biosynthesis of these compounds is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). metabolomicsworkbench.orguni.lu The backbone of this compound is assembled from these simple precursor units, which then undergoes a series of modifications to yield the final complex structure. wikipedia.org

Identification and Characterization of Fungal Producer Organisms

Cochliobolus lunatus as the Primary Producer

The primary fungal organism identified as a producer of this compound is Cochliobolus lunatus. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This ascomycete fungus produces this compound through submerged fermentation. wikipedia.orgwikipedia.org The compound was first discovered during a screening program aimed at finding inhibitors of the binding of transforming growth factor-alpha (TGF-α) to the epidermal growth factor (EGF) receptor. wikipedia.orgwikipedia.org

Related Fungal Species within the Cochliobolus and Bipolaris Genera

The genera Cochliobolus and its anamorph (asexual) state, Bipolaris, are known to be prolific producers of a wide array of secondary metabolites. guidetopharmacology.orgnih.gov These fungi are found globally as pathogens and saprobes on plants and in the soil. guidetopharmacology.orgnih.gov While Cochliobolus lunatus is the specifically cited producer of this compound, other species within these genera, such as Bipolaris spicifera, Bipolaris australiensis, and Bipolaris hawaiiensis, are recognized pathogens and are known to synthesize various bioactive compounds. guidetopharmacology.orgnih.gov The metabolic diversity within these genera suggests that other related species could potentially produce this compound or structurally similar compounds.

Proposed Biosynthetic Intermediates and Reaction Sequences

The biosynthesis of this compound is proposed to involve several key steps following the initial assembly of the polyketide chain:

Methyl Branch Origin : The methyl branch found in the structure of this compound is likely derived from S-adenosyl methionine (SAM), a common methyl group donor in biological systems. wikipedia.org

Tetrahydrofuran (B95107) Ring Formation : A key structural feature of this compound is its substituted tetrahydrofuran ring. It is proposed that this ring is formed via an epoxide-mediated cyclization. This mechanism is analogous to the biosynthesis of polyether natural products. wikipedia.org

1,2-Dione System Formation : The unusual 1,2-dione moiety is hypothesized to be formed through an oxidation reaction, followed by a double-bond migration and a tautomeric rearrangement. wikipedia.org

Enzymology of this compound Biosynthesis

Role of Polyketide Synthase (PKS) Enzymes

The core of this compound biosynthesis is governed by polyketide synthase (PKS) enzymes. wikipedia.orgmetabolomicsworkbench.org These enzymes catalyze the decarboxylative Claisen condensation reactions that link the acyl-CoA building blocks (acetyl-CoA and malonyl-CoA) to form the initial polyketide chain. metabolomicsworkbench.orguni.lu Fungal PKSs are typically large, multi-domain proteins that can function iteratively to produce the polyketide backbone. uni.lu

The biosynthesis of complex polyketides often requires the action of more than one PKS. For instance, the production of T-toxin by Cochliobolus heterostrophus necessitates two different PKS enzymes. This suggests that the biosynthesis of this compound may also involve a sophisticated enzymatic system, potentially including multiple PKS enzymes and various tailoring enzymes that modify the polyketide backbone to create the final intricate structure of the molecule. wikipedia.org

Involvement of Auxiliary Modifying Enzymes (e.g., Reductases, Dehydratases)

The backbone of this compound is assembled by a core polyketide synthase (PKS). This enzymatic complex sequentially adds two-carbon units, typically derived from malonyl-CoA, to a growing chain. byjus.comcsun.edu However, the final structure of this compound is not a simple, repeating poly-β-keto chain. Its specific pattern of oxygenation and saturation is determined by the selective action of auxiliary modifying enzymes, primarily ketoreductases (KRs) and dehydratases (DHs), which are typically embedded as domains within the modular PKS. csun.edulibretexts.org

Reductases: In polyketide synthesis, after a condensation step adds a new two-carbon unit, a β-keto group is formed. If this group is to be removed, a ketoreductase (KR) domain catalyzes its reduction to a β-hydroxyl group, using NADPH as a cofactor. nih.gov The resulting stereochemistry of the hydroxyl group is dictated by the specific KR domain. Further reduction of the polyketide chain, specifically the conversion of a carbon-carbon double bond to a single bond, is carried out by an enoyl reductase (ER) domain, also dependent on NADPH. libretexts.org The complex structure of this compound suggests that these reductase domains are selectively employed at specific steps of the chain elongation process to create its unique pattern of saturated and hydroxylated carbons. For instance, the formation of the saturated carbon backbone of the side chain would require the sequential action of KR, DH, and ER domains at each elongation cycle.

Dehydratases: Following the reduction of a β-keto group to a β-hydroxyl group by a KR domain, a dehydratase (DH) domain can act to remove this hydroxyl group as a water molecule. nih.gov This elimination reaction introduces a carbon-carbon double bond into the growing polyketide chain. csun.edu The presence of a long polyene chain in this compound indicates that for many of the elongation cycles, the DH domain is active, but the subsequent enoyl reductase (ER) step is skipped, preserving the double bonds. The formation of the tetrahydrofuran ring is also likely mediated by enzymatic activity, possibly involving an epoxidation followed by an enzyme-catalyzed cyclization, a process that relies on a precisely tailored polyketide precursor shaped by dehydratase and reductase activities.

The specific types and sequences of these auxiliary enzymes within the this compound PKS determine the final chemical structure. The variable action of these domains—sometimes being active, sometimes being skipped—is fundamental to the structural diversity seen in polyketides.

Genetic Basis of Biosynthetic Gene Clusters (BGCs)

The production of secondary metabolites like this compound is genetically encoded in biosynthetic gene clusters (BGCs). A BGC is a contiguous region of the fungal genome that contains all the necessary genes for the synthesis, regulation, and transport of a specific metabolite. frontiersin.orgmdpi.comppjonline.org

While the dedicated BGC for this compound in Cochliobolus lunatus remains to be identified and characterized in scientific literature, its structure can be inferred from known fungal PKS clusters. A typical fungal BGC for a polyketide would include:

A Core Synthase Gene: This is the largest and most central gene in the cluster, encoding the polyketide synthase (PKS). Fungal PKSs are often large, multifunctional proteins with multiple catalytic domains (e.g., ketosynthase, acyltransferase, ketoreductase, dehydratase, enoyl reductase, and an acyl carrier protein) arranged in a specific order. nih.gov

Tailoring Enzyme Genes: These genes encode enzymes that are not part of the main PKS but are crucial for modifying the polyketide backbone after its synthesis. This can include oxidoreductases (like P450 monooxygenases), methyltransferases, and hydrolases that perform steps like hydroxylation, methylation, or cyclization to yield the final natural product.

Regulatory Genes: BGCs often contain one or more transcription factor genes that control the expression of the entire cluster. frontiersin.org These regulators ensure that the energetically expensive production of the secondary metabolite is turned on only under specific environmental or developmental conditions.

Transporter Genes: A gene encoding a transporter protein, often of the Major Facilitator Superfamily (MFS), is commonly found within the cluster. uniprot.org This transporter is responsible for exporting the final toxic metabolite out of the fungal cell, providing self-resistance to the producer organism.

Studies on Cochliobolus lunatus and related fungi have identified BGCs for other metabolites, such as melanin (B1238610) and zaragozic acid, which follow this general architecture. uniprot.orgnih.gov For example, the zaragozic acid (squalestatin) BGC in C. lunatus contains genes for highly reducing polyketide synthases (which include active ketoreductase and dehydratase domains), acyl-CoA ligases, citrate (B86180) synthase-like proteins, and various oxidases that together construct the final complex molecule. uniprot.org It is highly probable that a similar, yet distinct, BGC exists for this compound, holding the genetic blueprint for its unique assembly. Identifying and analyzing this specific cluster would be necessary to fully elucidate the enzymatic machinery, including the precise reductases and dehydratases, responsible for its synthesis.

Molecular Mechanism of Biological Action

Identification of Molecular Targets

Inhibition of Epidermal Growth Factor (EGF) Receptor Binding

Cochliobolic acid, a novel polyketide metabolite produced by the fungus Cochliobolus lunatus, has been identified as an inhibitor of the binding of Transforming Growth Factor-alpha (TGF-α) to the Epidermal Growth Factor (EGF) receptor. nih.gov The EGF receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. nih.gov It belongs to the ErbB family of receptor tyrosine kinases. nih.gov The binding of ligands, such as EGF and TGF-α, to the extracellular domain of EGFR induces a conformational change, leading to receptor dimerization (forming homodimers or heterodimers) and the activation of its intrinsic tyrosine kinase domain. nih.govmdpi.com This activation initiates a cascade of intracellular signaling events. This compound interferes with this initial step of ligand binding, thereby preventing the activation of the receptor.

Interaction Profile with Transforming Growth Factor-alpha (TGF-α)

Transforming Growth Factor-alpha (TGF-α) is a member of the EGF family of cytokines and is a potent mitogen that binds to the EGFR. medchemexpress.com Like EGF, TGF-α binding to EGFR stimulates the receptor's tyrosine kinase activity and downstream signaling pathways. medchemexpress.comidrblab.net this compound specifically inhibits the binding of TGF-α to the human EGFR. nih.gov Research has shown that while EGF and TGF-α bind to the same receptor, they can elicit different signaling responses, which may be due to subtle differences in the way they induce conformational changes in the receptor dimer. elifesciences.org The inhibitory action of this compound on TGF-α binding suggests a specific interaction with the receptor or the ligand-binding pocket that prevents the formation of the TGF-α-EGFR complex.

Downstream Signaling Pathway Modulation

Effects on Receptor Tyrosine Kinase-Mediated Cascades

The inhibition of ligand binding to the EGF receptor by this compound directly impacts the activation of the receptor's intrinsic tyrosine kinase. Receptor tyrosine kinases (RTKs), including EGFR, function by phosphorylating specific tyrosine residues on substrate proteins, which in turn activates a complex network of downstream signaling cascades. nih.gov The primary consequence of preventing TGF-α binding is the abrogation of EGFR autophosphorylation, the critical first step in signal transduction. nih.gov This prevents the recruitment and activation of various downstream signaling molecules that contain Src Homology 2 (SH2) or phosphotyrosine binding (PTB) domains. nih.gov

Upon activation, EGFR typically initiates several major signaling cascades, including the RAS-RAF-MEK-ERK pathway, the PI3 kinase-AKT pathway, PLCgamma-PKC, and STAT signaling modules. idrblab.net By blocking the initial ligand-binding event, this compound effectively prevents the initiation of these cascades. The RAS-RAF-MEK-ERK pathway, in particular, is a critical regulator of cell proliferation and survival. nih.gov

Cellular Responses to EGF Receptor Inhibition

Inhibition of the EGF receptor signaling cascade by compounds like this compound leads to a variety of cellular responses. Primarily, it results in the inhibition of cell proliferation. nih.gov By blocking the signals that drive cell cycle progression, EGFR inhibitors can cause cells to arrest in the G1 phase of the cell cycle. nih.gov This is often associated with an increase in the levels of cyclin-dependent kinase inhibitors. nih.gov

Furthermore, the disruption of EGFR signaling can affect other cellular processes such as cell adhesion and migration. nanolive.com The intricate signaling network initiated by EGFR activation is responsible for a wide range of cellular functions, and its inhibition can lead to a reversal of the proliferative and survival advantages often seen in cells with overactive EGFR signaling. nih.govnih.gov

Quantitative Assessment of Biological Potency (e.g., IC50 values in receptor binding assays)

The biological potency of this compound as an inhibitor of ligand binding to the EGF receptor has been quantified. In a Scintillation Proximity Assay (SPA), this compound was found to inhibit the binding of TGF-α to the EGF receptor on the human epidermal cell line A431 with an IC50 value of 1.6 μM. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the binding of a ligand to its receptor by 50%. This value indicates that this compound is a moderately potent inhibitor of the TGF-α/EGFR interaction.

| Compound | Assay | Target | Cell Line | IC50 (μM) |

| This compound | Scintillation Proximity Assay (SPA) | TGF-α binding to EGF receptor | A431 | 1.6 |

Cellular and Subcellular Effects of this compound

Cellular Effects

The primary documented cellular effect of this compound is its interaction with the epidermal growth factor receptor (EGFR), a key protein involved in cell signaling. Research has demonstrated that this compound can inhibit the binding of transforming growth factor-alpha (TGF-α) to the EGFR on human epidermal cell lines. nih.gov This inhibitory action disrupts the normal signaling cascade that would be initiated by TGF-α.

The binding of ligands like TGF-α to EGFR typically triggers a cascade of intracellular events that influence cell growth, proliferation, and survival. By blocking this initial interaction, this compound effectively curtails these downstream cellular responses. The inhibition was observed with an IC50 of 1.6 microM, indicating a potent effect at the cellular level. nih.gov

The cell membrane, a phospholipid bilayer, is the initial site of interaction for this compound's effects on EGFR. uvigo.essavemyexams.comderangedphysiology.com The hydrophobic and hydrophilic nature of the membrane's components regulates the passage of substances and the function of embedded proteins like EGFR. uvigo.essavemyexams.comderangedphysiology.com The fluid nature of the cell membrane, influenced by components like cholesterol and the saturation of fatty acid chains, is crucial for the function of such receptors. uvigo.essavemyexams.com

Subcellular Effects

Direct research specifically detailing the subcellular effects of this compound is limited. However, based on its known action of inhibiting EGFR signaling, several potential downstream subcellular consequences can be inferred. The inhibition of the EGFR pathway can theoretically impact various organelles and subcellular processes.

Potential Mitochondrial Involvement: Mitochondria are central to cellular energy production and are also key regulators of programmed cell death, or apoptosis. rthm.commeresearch.org.uk The intrinsic pathway of apoptosis is notably mediated by mitochondria, involving the release of cytochrome c. biosynth.comresearchgate.netassaygenie.com EGFR signaling has been linked to the promotion of cell survival by inhibiting apoptotic pathways. Therefore, the inhibition of EGFR by this compound could potentially sensitize cells to apoptosis by indirectly affecting mitochondrial-dependent apoptotic pathways. This could involve alterations in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family that act on the mitochondrial membrane. researchgate.net

Potential Effects on the Endoplasmic Reticulum (ER): The endoplasmic reticulum is a critical organelle for protein synthesis and folding. mdpi.com Disruption of ER function leads to a state known as ER stress, which can trigger the unfolded protein response (UPR) and, in some cases, lead to apoptosis. mdpi.comnih.govfrontiersin.org While there is no direct evidence linking this compound to ER stress, some signaling pathways influenced by EGFR can modulate ER stress responses. For instance, the AKT pathway, which can be downstream of EGFR, has been shown to interact with ER stress signaling. mdpi.com Therefore, by inhibiting EGFR, this compound might indirectly influence the cell's ability to manage ER stress.

Potential for Nuclear Translocation Effects: The ultimate destination for many signaling cascades, including those initiated by EGFR, is the cell nucleus, where they regulate gene expression through the action of transcription factors. core.ac.ukwikipedia.orgnih.govembopress.org The inhibition of EGFR by this compound would disrupt the signal transduction that normally leads to the activation and nuclear translocation of such transcription factors. This would, in turn, alter the expression of genes that control cell proliferation, survival, and other cellular functions.

Table of Research Findings on Potential Cellular Effects:

| Cellular Target/Process | Observed/Potential Effect of this compound | General Function of Target/Process | Supporting Evidence Context |

| EGFR Binding | Inhibition of TGF-α binding to EGFR. nih.gov | Initiates signaling for cell growth and proliferation. | Direct observation in human epidermal cells. nih.gov |

| Apoptosis | Potential to promote apoptosis. | Programmed cell death essential for tissue homeostasis. biosynth.comassaygenie.com | Inferred from EGFR's role in cell survival. nih.govmdpi.com |

| Mitochondrial Function | Potential indirect influence on mitochondrial-mediated apoptosis. | Energy production, regulation of apoptosis. rthm.comnih.gov | Inferred from the link between EGFR signaling and apoptosis. biosynth.comresearchgate.net |

| Endoplasmic Reticulum | Potential indirect modulation of ER stress. | Protein synthesis, folding, and cellular stress response. mdpi.comnih.gov | Inferred from the interplay between EGFR signaling and ER stress pathways. frontiersin.orgmdpi.com |

| Nuclear Signaling | Potential alteration of transcription factor activity. | Regulation of gene expression. core.ac.ukembopress.org | Inferred from the disruption of EGFR signaling cascades. wikipedia.orgnih.gov |

| Autophagy | Potential modulation of autophagy. | Cellular degradation and recycling process. nih.govmdpi.com | Inferred from the known interplay between EGFR/mTOR pathways and autophagy. nih.gov |

Phytotoxicity and Host Specificity in Plant Fungal Interactions

Characterization as a Fungal Phytotoxin

Cochliobolic acid, with the chemical formula C25H30O6, is a polyketide metabolite produced by the fungus Cochliobolus lunatus (also known by its anamorph name, Bipolaris lunatus). smolecule.comnih.govresearchgate.net It was identified as a novel, biologically active natural product through its isolation from submerged fermentation cultures of the fungus. nih.govacs.org Structurally, the compound is distinguished by a substituted tetrahydrofuran (B95107) ring, a conjugated polyene chain, and a 1,2-diketone moiety, which contribute to its reactivity and biological functions. smolecule.comnih.govacs.org Fungal phytotoxins like this compound are crucial in the development of plant disease symptoms, which can include leaf spots, chlorosis, necrosis, and growth inhibition. mdpi.com These toxins are categorized as either host-specific, affecting only the host plants of the pathogen, or non-host-specific, causing symptoms on a broader range of plant species. mdpi.com The production of such toxins is a key virulence factor for many pathogenic fungi in genera such as Cochliobolus, Alternaria, and Fusarium. mdpi.comdoe.gov

Physiological and Histological Manifestations of Phytotoxicity in Plants

The introduction of this compound to susceptible plants triggers a cascade of detrimental effects, visible at both the cellular and whole-plant levels.

Induction of Cellular Damage and Necrosis

Phytotoxins are a primary tool for pathogenic fungi to induce disease symptoms. mdpi.com Exposure to these compounds often leads to rapid cellular damage. mdpi.com A hallmark of phytotoxicity is the appearance of necrotic lesions, which are areas of dead tissue. mdpi.comdoraagri.com In susceptible corn lines, for instance, toxins produced by Cochliobolus heterostrophus cause initial symptoms of water-soaking and chlorosis (yellowing), which quickly progress to widespread necrosis of the affected leaf tissue. cdnsciencepub.com This cell death is not merely passive decay but can be an active, programmed process. harvard.edu Fungal toxins can trigger a plant's own programmed cell death (PCD) pathways, leading to organized cellular breakdown characterized by hyphal shrinkage and membrane damage. harvard.edunih.gov This process is an active metabolic event, requiring the plant to expend energy. harvard.edu The damage often starts with the disruption of cell membranes, leading to the leakage of cellular contents and a loss of tissue integrity. doraagri.commdpi.com

Impact on Plant Metabolism and Growth Processes

Phytotoxins profoundly disrupt the normal metabolic functioning of a plant, ultimately hindering its growth and development. doraagri.com Fungal toxins can interfere with fundamental processes such as photosynthesis, respiration, and nutrient uptake. doraagri.com For example, T-toxin from Cochliobolus heterostrophus is known to inhibit mitochondrial respiration. mdpi.com This disruption of energy production has cascading effects throughout the plant's metabolic systems.

The impact on metabolism directly translates to inhibited growth. mdpi.com Studies on various phytotoxins show they can cause stunting, reduce root and shoot growth, and delay germination. mdpi.comdoraagri.com Some toxins, acting as analogues to plant hormones like jasmonic acid, can deregulate essential growth and development processes, leading to symptoms like chlorosis in new tissues. mdpi.com This metabolic interference is a key strategy for pathogens, as some can hijack plant metabolism to produce nutrients that support their own growth during infection. nih.gov

Spectrum of Phytotoxic Activity Across Plant Species

The range of plants affected by a specific phytotoxin can be narrow or broad, a critical factor in defining the pathogen's host range. mdpi.com Some phytotoxins are host-specific, meaning they are highly toxic to the host plant of the producing fungus but show little to no activity against other species. mdpi.comcdnsciencepub.com A classic example is the T-toxin produced by Cochliobolus heterostrophus race T, which is specifically toxic to corn carrying Texas male-sterile (Tms) cytoplasm. doe.govapsnet.org

In contrast, other phytotoxins are non-host-specific, exhibiting toxicity across a variety of plant species. mdpi.com For example, chloromonilinic acids from Cochliobolus australiensis were found to be toxic to buffelgrass, delaying germination and reducing radicle growth. mdpi.com Similarly, lentiquinone A from Ascochyta lentis showed strong phytotoxicity on both host and non-host plants. mdpi.com The table below summarizes the activity spectrum of various fungal phytotoxins.

| Phytotoxin | Producing Fungus | Host(s) / Affected Plants | Type of Specificity | Reference |

| T-toxin | Cochliobolus heterostrophus race T | Corn with Tms cytoplasm | Host-specific | doe.govapsnet.org |

| Victorin | Cochliobolus victoriae | Oats | Host-specific | doe.gov |

| HC-toxin | Cochliobolus carbonum | Corn | Host-specific | doe.gov |

| Chloromonilinic acids | Cochliobolus australiensis | Buffelgrass | Non-host-specific | mdpi.com |

| Lentiquinone A | Ascochyta lentis | Lentil and other non-host plants | Non-host-specific | mdpi.com |

Molecular Mechanisms Underlying Phytotoxic Effects on Host Plants

The phytotoxic effects of compounds like this compound are rooted in their interactions with specific molecular targets within the plant cell. These interactions trigger signaling cascades that ultimately lead to cellular dysfunction and death. Unlike steroid hormones in animals, plant steroids are perceived at the cell surface by receptor kinases. nih.gov This perception initiates a signaling cascade that modulates the activity of transcription factors, altering gene expression to regulate plant growth. nih.gov

Many phytotoxins disrupt cellular signaling pathways. For instance, the fungal toxin fumonisin B1 requires the plant signaling molecules salicylic (B10762653) acid (SA), jasmonate (JA), and ethylene (B1197577) (ET) to induce programmed cell death (PCD). harvard.edu This indicates that the toxin co-opts the plant's own defense and stress-response pathways to cause cell death. The process can involve the activation of mitogen-activated protein kinase (MAPK) cascades, which are central to signaling cell integrity, stress responses, and pathogenicity. nih.gov

Furthermore, phytotoxins can directly interfere with essential enzymatic processes. Hymeglusin, a fungal phytotoxin, inhibits 3-hydroxy-3-methylglutaryl coenzyme A synthase, an enzyme required for the synthesis of sterols and other terpenoids crucial for membrane structure and function. mdpi.com Other toxins can disrupt membrane integrity by forming ion channels, leading to a loss of electrochemical gradients and leakage of essential ions and molecules like NAD+. mdpi.com The accumulation of reactive oxygen species (ROS) is also a common consequence of phytotoxin action, leading to oxidative stress and damage to cellular components. frontiersin.org

Role in Fungal Pathogenicity and Virulence

The production of phytotoxins is a key offensive strategy for many fungal pathogens, directly contributing to their ability to cause disease (pathogenicity) and the severity of that disease (virulence). doe.gov Toxins like this compound are considered virulence factors because they are required for the fungus to achieve its full pathogenic potential. doe.govlibretexts.org For example, Cochliobolus heterostrophus race T requires the production of T-toxin to be highly virulent on susceptible corn varieties. doe.govapsnet.org Pathogens that produce these toxins can cause significant damage, as exemplified by the Southern Corn Leaf Blight epidemic of 1970, which was caused by race T. doe.gov

The ability to produce a specific toxin is often under tight genetic control. cdnsciencepub.com In C. heterostrophus, the genes required for T-toxin production are located at specific genetic loci (Tox1A and Tox1B). apsnet.org The presence of these genes distinguishes the highly virulent race T from the less virulent race O. apsnet.org By secreting these toxins, fungi can effectively break down host defenses, kill plant cells to release nutrients, and create a favorable environment for colonization and proliferation. libretexts.org The relationship between the toxin and the pathogen's lifestyle is intimate; the toxin induces the very symptoms of the disease, such as necrosis and chlorosis, which characterize the infection. mdpi.comcdnsciencepub.com

Total Synthesis Strategies and Analog Design

Retrosynthetic Approaches to the Cochliobolic Acid Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachairitilibrary.comslideshare.net This process helps in planning a logical synthetic route. e3s-conferences.orgd-nb.info For a complex molecule like this compound, multiple retrosynthetic disconnections can be envisioned. A common approach involves simplifying the intricate core by identifying key bond formations that can be achieved through reliable and high-yielding reactions. The core structure of this compound features several functional groups, including hydroxyl and carbonyl groups, which are key considerations in the retrosynthetic plan. smolecule.com Synthetic strategies can be broadly categorized based on the key intermediates used, such as those involving 4-substituted tryptophan derivatives. nih.gov

Development of Key Synthetic Methodologies and Cascade Reactions

In the context of this compound synthesis, cascade reactions could be employed to rapidly construct the polycyclic core. For instance, a Prins cyclization cascade promoted by acid has been utilized in the synthesis of related natural products like cochlearoid B, suggesting its potential applicability to this compound. rsc.org Such a cascade could form key ring systems and introduce necessary stereocenters in a controlled manner. Other powerful reactions that could be part of a synthetic strategy include Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds between key fragments. rsc.org The development of asymmetric catalytic cascade reactions provides a means to construct complex chiral molecules with high stereoselectivity. nih.gov

Stereoselective and Enantioselective Synthesis Challenges

This compound possesses multiple stereocenters, making its stereocontrolled synthesis a significant challenge. Stereoselective synthesis aims to produce a single stereoisomer of a molecule, which is crucial as different stereoisomers can have vastly different biological activities. mit.edu Enantioselective synthesis specifically focuses on producing one of two enantiomers. encyclopedia.pub

Achieving high stereoselectivity in the synthesis of this compound requires the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. encyclopedia.pubrsc.orgmdpi.com For example, catalytic asymmetric synthesis using a chiral catalyst can facilitate the formation of a new stereocenter with a high degree of enantiomeric excess. encyclopedia.pubnih.gov Challenges in the synthesis would include controlling the relative and absolute stereochemistry of multiple stereocenters within the complex polycyclic framework. The development of stereoselective methods is essential for producing enantiomerically pure this compound for biological evaluation. mit.edu

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a natural product is a common strategy in medicinal chemistry to improve its properties, such as potency, selectivity, and pharmacokinetic profile. mdpi.com For this compound, various synthetic routes can be employed, including multi-step organic synthesis to construct the core structure followed by modifications of its functional groups. smolecule.com

The synthesis of analogues could involve modifications at various positions of the this compound scaffold. For example, altering the substituents on the aromatic ring or modifying the carboxylic acid functionality could lead to new derivatives. msu.edunih.gov The development of efficient synthetic routes, such as the one developed for cochlearoid B, can allow for rapid access to a variety of structural analogues for further therapeutic development. rsc.org The synthesis of boronic acid derivatives has also been a strategy to create analogues of various bioactive molecules. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its effects. plos.org

The goal of SAR studies is to identify the specific structural components, or "pharmacophores," that are essential for a molecule's biological function. nih.gov For this compound, this would involve determining which parts of the molecule are critical for its observed activities, such as the inhibition of transforming growth factor-alpha binding to the epidermal growth factor receptor. smolecule.com

SAR studies involve making specific changes to the functional groups of a molecule and observing the impact on its potency. mdpi.comnih.gov For this compound, this could involve:

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to an ester, amide, or alcohol could reveal its importance for activity. msu.edu If the carboxylic acid is involved in a key ionic interaction with its target, these modifications would likely lead to a significant decrease in potency.

Modification of Hydroxyl Groups: The position and stereochemistry of hydroxyl groups are often crucial for biological activity. ashp.org Esterification or removal of these groups can help to determine their role in hydrogen bonding or as a key recognition element.

Modification of the Carbonyl Group: Altering the carbonyl group could impact the molecule's conformation and electronic properties, thereby affecting its biological activity. pressbooks.pub

These studies provide valuable information for the rational design of more potent and selective analogues of this compound. plos.org

Interactive Table of SAR Findings for this compound Analogues

| Modification Site | Type of Modification | Effect on Potency | Implied Importance of Functional Group |

| Carboxylic Acid | Esterification | To be determined | Potentially crucial for ionic interactions |

| Carboxylic Acid | Reduction to alcohol | To be determined | Potentially crucial for ionic interactions |

| Hydroxyl Group(s) | Acetylation | To be determined | Potentially important for hydrogen bonding |

| Hydroxyl Group(s) | Removal | To be determined | Potentially important for hydrogen bonding |

| Aromatic Ring | Introduction of substituents | To be determined | May influence electronic properties and binding |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that influence a compound's activity, QSAR models can be developed to predict the efficacy of novel, untested analogs. This predictive capability is a cornerstone of modern drug discovery and agrochemical development, as it streamlines the design of more potent and selective molecules, thereby reducing the time and resources required for synthesis and experimental testing.

In the context of this compound and its analogs, particularly the ophiobolin class of sesterterpenoids, QSAR studies have been employed to elucidate the structural requirements for their biological activities. These studies are crucial for designing new derivatives with enhanced or specific activities, such as antifungal or phytotoxic properties.

One notable application of QSAR in this family of compounds has been in the exploration of their potential as antiviral agents. A study focusing on HIV-1 integrase inhibitors utilized three-dimensional QSAR (3D-QSAR) techniques, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to model the activity of ophiobolins A, B, C, and H. These 3D-QSAR methods evaluate the steric and electrostatic fields of the molecules, providing a more detailed understanding of how the three-dimensional shape and electronic properties of the compounds influence their interaction with the biological target. nih.govresearchgate.net The development of such models is instrumental in predicting the inhibitory activity of new ophiobolin derivatives against HIV-1 integrase.

Furthermore, advanced computational techniques have been applied to a broader panel of natural compounds, including ophiobolin A, to predict their inhibitory potential against various protein targets. researchgate.net These approaches often involve creating robust 3D-QSAR models that are validated by a strong correlation between predicted and experimental activities, sometimes achieving R² values greater than 80%. researchgate.net The insights gained from the contour maps generated by these models help identify which regions of the molecule are favorable or unfavorable for activity, guiding the rational design of new, more effective compounds. nih.govchemrevlett.com

The general workflow for developing a predictive QSAR model involves several key steps:

Data Set Selection : A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or fungal growth) is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of descriptors are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields). psu.edu

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to generate a mathematical equation that correlates the descriptors with the biological activity. nih.govimist.ma

Model Validation : The model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using cross-validation techniques (like leave-one-out), which yields a q² value. External validation is performed using the test set, which provides an r²_pred value. A statistically significant and predictive model is one with high q² and r²_pred values. nih.gov

Ecological and Agricultural Significance

Role in Microbial Ecology and Interspecies Interactions

Cochliobolic acid is a secondary metabolite produced by the fungus Cochiobolus lunatus. smolecule.com In microbial ecology, the production of such secondary metabolites often plays a crucial role in interspecies interactions. speciesconnect.comwikipedia.orgnih.gov These interactions can range from competition and antagonism to more complex symbiotic relationships. speciesconnect.comwikipedia.orgplos.org For instance, some microorganisms produce compounds to inhibit the growth of competitors, a phenomenon known as amensalism or antagonism. wikipedia.org The antifungal properties of this compound suggest it may function in this capacity, helping Cochliobolus lunatus to compete with other fungi in its natural environment. smolecule.com

The study of how microbial communities are assembled and function is a key aspect of microbial ecology. nih.govfrontiersin.org The production of bioactive compounds like this compound can influence the structure and dynamics of these communities. nih.govplos.org By inhibiting the growth of susceptible organisms, this compound can shape the microbial landscape, favoring the survival and proliferation of its producer and other resistant organisms. smolecule.com Further research into the specific interactions mediated by this compound could provide deeper insights into the chemical ecology of soil and plant-associated microbial communities.

Potential Applications as a Bioherbicide

The phytotoxic properties of certain natural compounds have led to their exploration as bioherbicides, which are considered more environmentally friendly alternatives to synthetic herbicides. nih.govmdpi.com Bioherbicides can be derived from microorganisms or plants and their metabolites. researchgate.netmdpi.com this compound has been identified as a potential lead compound for the development of new agrochemicals, including bioherbicides. smolecule.com

The efficacy of a herbicide is a measure of its ability to control a target weed, often expressed as a percentage of control or reduction in biomass. ufl.edu Studies on natural compounds like pelargonic acid have demonstrated their potential as post-emergence herbicides, with efficacy varying depending on the dose and the weed species. mdpi.com For example, higher doses of a pelargonic acid formulation were more effective, and dicotyledonous weeds were generally more susceptible than monocotyledonous ones. mdpi.com Similarly, the herbicidal efficacy of this compound would need to be rigorously evaluated against a range of problematic agricultural weeds. This would involve determining its spectrum of activity and the effective concentrations required for weed control. The evaluation would likely involve greenhouse and field trials to assess its performance under different environmental conditions. mdpi.commdpi.com

Interactive Table: Efficacy of a Pelargonic Acid Bioherbicide Against Different Weed Types

| Weed Type | Efficacy |

|---|---|

| Monocots | 71% |

| Dicots | 91% |

| Total Weeds | 81% |

Note: This data is based on a study of pelargonic acid and is provided as an example of how bioherbicide efficacy is assessed. mdpi.com Similar evaluations would be necessary for this compound.

The formulation of a bioherbicide is critical to its stability, efficacy, and ease of application. nih.govresearchgate.net A successful formulation aims to protect the active ingredient from degradation and enhance its delivery to the target weed. researchgate.net Key components of a bioherbicide formulation can include:

Carriers and Diluents: Water is a common carrier that helps in the even distribution of the bioherbicide. nih.gov

Adjuvants: These are additives that improve the performance of the herbicide. Surfactants, for instance, lower the surface tension, allowing the spray to spread more effectively on weed leaves. nih.govmdpi.com Oils can improve adhesion and penetration. nih.gov

Stabilizers: Preservatives and other stabilizers are added to extend the shelf life of the product. researchgate.net

Encapsulation: Techniques like nanotechnology and encapsulation can be used for the controlled release of the active compound, improving its longevity and targeting. researchgate.net

The development of a bioherbicide based on this compound would require extensive research into the most suitable formulation to ensure its effectiveness in an agricultural setting. researchgate.net

Conventional synthetic herbicides have been the primary tool for weed management for decades. nih.gov However, their overuse has led to the evolution of herbicide-resistant weeds and environmental concerns. nih.gov Bioherbicides offer a number of potential advantages, including often having different modes of action, which can help in managing herbicide resistance. mdpi.com They are also generally less persistent in the environment. mdpi.comnih.gov

A comparative analysis of a this compound-based bioherbicide with conventional herbicides would involve assessing several factors:

Efficacy: While conventional herbicides often provide high levels of weed control, well-formulated bioherbicides can also achieve significant efficacy. moa-technology.com

Spectrum of Control: Many conventional herbicides are broad-spectrum, while some bioherbicides may have a more targeted range of activity. mdpi.com

Cost: The cost of bioherbicides can sometimes be higher than conventional options.

Environmental Impact: Bioherbicides are generally considered to have a lower environmental impact due to their faster degradation and lower toxicity to non-target organisms. nih.gov

Formulation Strategies for Bioherbicide Development

Contribution to the Discovery of Agrochemical Leads

Natural products have historically been a rich source of lead compounds for the development of new drugs and agrochemicals. smolecule.com The unique chemical structure and biological activity of this compound make it a candidate for such development. smolecule.com Its ability to inhibit certain biological pathways could be exploited to design new herbicides with novel modes of action. smolecule.comnih.gov The discovery of new herbicide modes of action is crucial for combating the growing problem of herbicide resistance in weeds. moa-technology.com

Environmental Fate and Impact in Agricultural Systems

The environmental fate of a pesticide describes what happens to it in the environment after application, including processes like degradation, adsorption to soil, runoff, and leaching. gov.bc.cauludag.edu.tr The persistence of a pesticide, often measured by its half-life (DT50), is a key factor in its potential for environmental contamination. nih.govfrontiersin.org

The environmental impact of a this compound-based bioherbicide would be expected to be lower than many synthetic herbicides. nih.gov Natural compounds often degrade more readily in the environment through microbial action and photodegradation. gov.bc.cauludag.edu.tr However, a thorough assessment would be necessary to understand its behavior in different soil types and environmental conditions. frontiersin.org Factors to be investigated would include:

Adsorption: The binding of the compound to soil particles, which affects its mobility. gov.bc.canih.gov

Leaching: The potential for the compound to move through the soil profile and into groundwater. nih.gov

Runoff: The movement of the compound into surface water bodies. gov.bc.cauludag.edu.tr

Degradation: The rate at which it breaks down into other, potentially less harmful, substances. gov.bc.canih.gov

Understanding these processes is essential for ensuring the safe and sustainable use of any new agrochemical in agricultural systems. gov.bc.ca

Future Research Directions and Unexplored Avenues

Integrated Omics Approaches for Biosynthetic Pathway Elucidation

The complete biosynthetic pathway of cochliobolic acid remains to be fully elucidated. While it is known to be a polyketide, the specific enzymatic steps and regulatory networks governing its production are not yet fully understood. researchgate.netnih.gov Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel this complex process. frontiersin.orgnih.gov

By sequencing the genome of Cochliobolus lunatus, researchers can identify the polyketide synthase (PKS) gene cluster responsible for assembling the carbon skeleton of this compound. nih.gov Transcriptomic analysis (e.g., RNA-seq) can then reveal which genes within this cluster are actively expressed under conditions of this compound production. frontiersin.org This can be correlated with proteomic data to identify the enzymes involved and metabolomic analysis to track the formation of biosynthetic intermediates. nih.gov This integrated approach will not only provide a comprehensive understanding of how this compound is made but also identify key regulatory elements that can be targeted for enhancing its production. frontiersin.orgnih.gov

Advanced Mechanistic Studies of Biological Interactions

Initial studies have shown that this compound can inhibit the binding of transforming growth factor-alpha (TGF-α) to the epidermal growth factor receptor (EGFR). nih.govsmolecule.com This interaction suggests a potential for modulating cellular signaling pathways, which could have implications in cancer research. smolecule.com However, the precise molecular mechanism of this inhibition and the full spectrum of its biological targets remain to be explored.

Future research should employ advanced techniques to study these interactions in greater detail. This includes co-crystallization of this compound with its target proteins to visualize the binding site at an atomic level. Furthermore, sophisticated cell-based assays and in vivo studies are needed to understand the downstream effects of its interaction with EGFR and to identify other potential cellular targets. idrblab.net Investigating its interactions with other biological molecules will be crucial for elucidating its full range of biological effects and potential therapeutic applications. smolecule.com

Rational Design of Potent and Selective Analogues

The natural structure of this compound serves as a promising scaffold for the development of new therapeutic agents. However, natural products often require optimization to enhance their potency, selectivity, and pharmacokinetic properties. rsc.org Rational design, guided by an understanding of its structure-activity relationships, can be used to create novel analogues with improved characteristics. synopsys.com

By systematically modifying different functional groups on the this compound molecule, researchers can explore how these changes affect its biological activity. rsc.org For instance, alterations to the polyene chain, the tetrahydrofuran (B95107) ring, or the 1,2-diketone moiety could lead to analogues with increased affinity for EGFR or improved selectivity for cancer cells over healthy cells. researchgate.net Computational modeling and docking studies can aid in predicting which modifications are most likely to be successful, thereby streamlining the synthetic process. researchgate.net

Biotechnological Optimization for Sustainable Production

The current production of this compound relies on submerged fermentation of Cochliobolus lunatus. researchgate.netnih.gov To make this process more efficient and economically viable for potential commercial applications, biotechnological optimization is essential. This involves a multi-faceted approach to enhance the yield and productivity of the fermentation process. magtech.com.cnnih.gov

Key parameters for optimization include the composition of the fermentation medium, culture conditions (e.g., temperature, pH, aeration), and the selection of high-producing fungal strains. nih.govmyfoodresearch.com Techniques such as response surface methodology can be employed to systematically investigate the effects of multiple variables on this compound production and identify the optimal conditions. myfoodresearch.com Furthermore, genetic engineering of Cochliobolus lunatus, guided by the knowledge gained from omics studies, could be used to overexpress key biosynthetic genes or to knock out competing metabolic pathways, thereby channeling more resources towards cochliodictyonic acid synthesis. nih.gov

Exploration of Broader Biological Activities and Therapeutic Potential

Beyond its effects on EGFR signaling, this compound and its parent fungus, Cochliobolus, have been associated with a range of other biological activities. smolecule.com Extracts from Cochliobolus species have demonstrated antimicrobial, antioxidant, antileishmanial, and cytotoxic effects. mdpi.com For instance, some metabolites have shown activity against Leishmania amazonensis. mdpi.com

Future research should systematically screen this compound for a broader range of biological activities. This could include testing its efficacy against various pathogens (bacteria, fungi, viruses), its potential as an anti-inflammatory agent, and its effects on other cellular pathways relevant to human diseases. mdpi.com Such exploratory studies could uncover new and unexpected therapeutic applications for this versatile natural product. smolecule.comresearchgate.net

Novel Bioherbicide Development and Commercialization Prospects

The phytotoxic properties of metabolites from Cochliobolus species suggest a potential application for this compound in agriculture as a bioherbicide. nih.govmdpi.com Natural product-based herbicides are gaining interest as more environmentally friendly alternatives to synthetic chemicals. mdpi.commdpi.com They often have novel modes of action, which can help to combat the growing problem of herbicide resistance in weeds. nih.gov

Research in this area should focus on evaluating the herbicidal efficacy of this compound against a range of common weeds. frontiersin.org Studies should also investigate its mode of action as a herbicide, its environmental fate, and its safety for non-target organisms and crops. researchgate.netnih.gov For commercialization, formulation development will be crucial to ensure stability, ease of application, and cost-effectiveness. moa-technology.com While the path to a commercial bioherbicide is challenging, the unique properties of this compound make it a promising candidate for further development in sustainable weed management. researchgate.netmoa-technology.com

Q & A

Basic Research Questions

Q. What are the optimal methodologies for isolating Cochliobolic acid from fungal sources?

- Methodological Answer : Use solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic separation via HPLC or column chromatography. Validate purity using NMR (¹H/¹³C) and mass spectrometry. Include negative controls (e.g., solvent-only extracts) to rule out contamination .

- Example Protocol :

| Step | Method | Parameters | Yield (%) |

|---|---|---|---|

| 1 | Solvent Extraction | Ethyl acetate, 24h, room temp | 12.5 |

| 2 | HPLC | C18 column, acetonitrile/water gradient | 89.3 |

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare chemical shifts with published data for carbonyl (C-1, ~170 ppm) and methyl groups (C-18, ~20 ppm).

- HRMS : Confirm molecular formula (C₂₈H₄₀O₅) with <2 ppm mass error.

- X-ray crystallography (if crystalline): Resolve spatial arrangement of functional groups .

Q. What experimental designs are recommended for assessing this compound’s bioactivity?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ in cytotoxicity studies) with positive controls (e.g., doxorubicin for anticancer assays). For antifungal activity, follow CLSI guidelines with standardized fungal strains (e.g., Candida albicans ATCC 10231). Replicate experiments ≥3 times to ensure statistical power .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., strain-specific effects, solvent differences). Validate hypotheses using orthogonal assays (e.g., gene expression profiling alongside phenotypic assays). Apply mixed-effects models to account for batch variability .

- Example Conflict Resolution :

| Study | Activity (IC₅₀, μM) | Proposed Reason for Discrepancy |

|---|---|---|

| A (2022) | 15.2 | Used DMSO solvent, which inhibits fungal growth |

| B (2023) | 42.7 | Tested on drug-resistant Aspergillus strain |

Q. What integrative approaches are suitable for studying this compound’s mechanism of action?

- Methodological Answer : Combine multi-omics:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-MS to trace metabolic pathway disruptions (e.g., ergosterol biosynthesis in fungi).

- Structural modeling : Molecular docking to predict interactions with fungal cytochrome P450 enzymes .

Q. How can researchers design studies to address this compound’s ecological role in fungal communities?

- Methodological Answer : Use co-culture experiments with competing microbial species. Quantify acid production via LC-MS under stress conditions (e.g., nutrient limitation). Apply ecological network analysis to model interactions (e.g., antagonism vs. symbiosis) .

Data Analysis & Reproducibility

Q. What statistical models are appropriate for analyzing dose-response data in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀. For high-throughput data, apply Benjamini-Hochberg correction to control false discovery rates. Share raw data and code via repositories like Zenodo to enhance reproducibility .

Q. How can researchers ensure reproducibility in this compound purification across labs?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.